molecular formula C20H23ClN2O3S B11345440 1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11345440
M. Wt: 406.9 g/mol
InChI Key: BUXKWHLDDASQFP-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE include:

These compounds share similar structural features but differ in the substituents attached to the piperidine ring or the aromatic rings

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-3-2-4-19(13-15)22-20(24)17-9-11-23(12-10-17)27(25,26)14-16-5-7-18(21)8-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,24)

InChI Key

BUXKWHLDDASQFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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